![molecular formula C26H22N4O3 B3202616 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1021211-79-9](/img/structure/B3202616.png)
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[5,4-b]indol core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones and related compounds have been shown to oxidize alcohols under alkaline conditions in the dark to yield the corresponding carbonyl compounds .Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide involves the inhibition of BMI-1 activity. BMI-1 is a member of the polycomb group (PcG) proteins, which play a crucial role in the regulation of gene expression and stem cell self-renewal. BMI-1 is overexpressed in various types of cancer and is associated with tumor progression, metastasis, and drug resistance. Inhibition of BMI-1 activity by this compound has been shown to induce apoptosis and inhibit the self-renewal of cancer stem cells, which are known to play a crucial role in cancer recurrence and drug resistance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. Inhibition of BMI-1 activity by this compound has been shown to induce apoptosis and inhibit the self-renewal of cancer stem cells. It has also been shown to inhibit the growth and proliferation of various types of cancer cells, including breast cancer, lung cancer, and leukemia cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide in lab experiments is its ability to selectively inhibit BMI-1 activity without affecting other PcG proteins. This compound has also been shown to have low toxicity in normal cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide. One direction is to further investigate its potential application in cancer therapy, particularly in combination with other anticancer drugs. Another direction is to explore its potential application in other fields, such as regenerative medicine and tissue engineering. Additionally, further research is needed to improve its solubility and bioavailability in vivo.
Scientific Research Applications
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the activity of BMI-1, which is overexpressed in various types of cancer and is associated with tumor progression, metastasis, and drug resistance. Inhibition of BMI-1 activity by this compound has been shown to induce apoptosis and inhibit the self-renewal of cancer stem cells, which are known to play a crucial role in cancer recurrence and drug resistance.
properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-33-20-13-11-19(12-14-20)28-23(31)16-30-22-10-6-5-9-21(22)24-25(30)26(32)29(17-27-24)15-18-7-3-2-4-8-18/h2-14,17H,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPUXSWKWCPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



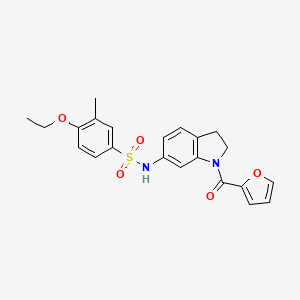
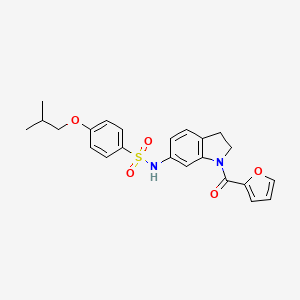
![8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202556.png)
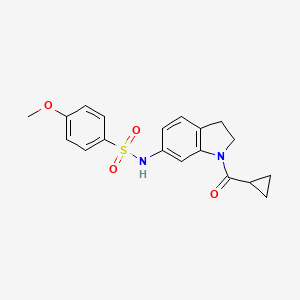
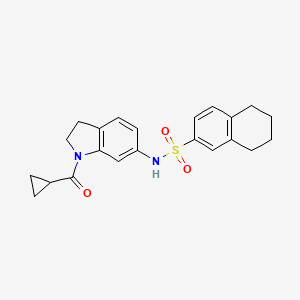

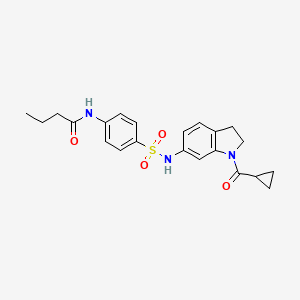
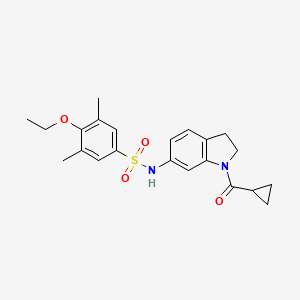


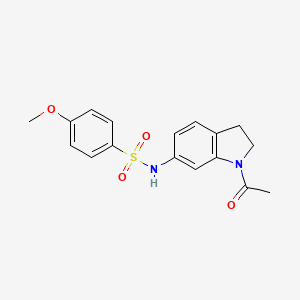
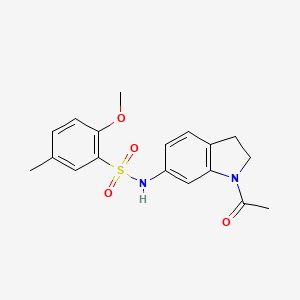
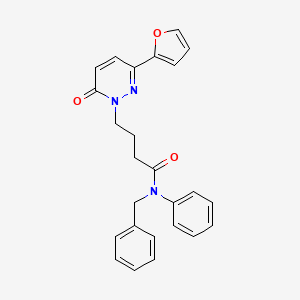
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3202613.png)